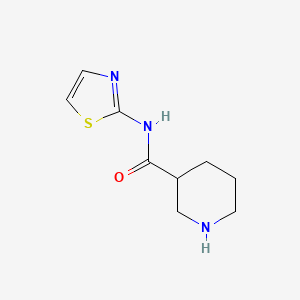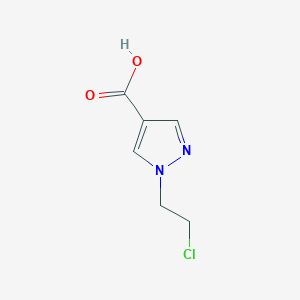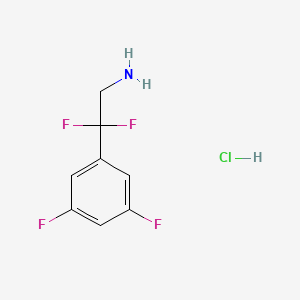
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Difluorophenylhydrazine hydrochloride” is a chemical compound with the molecular formula CHClFN . It has an average mass of 180.583 Da and a monoisotopic mass of 180.026581 Da . It’s a white to yellow solid at room temperature .
Synthesis Analysis
A novel route for the synthesis of a new spirocyclic derivative involves the Suzuki coupling of 3,5-difluorophenyl boronic acid with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate . This compound is then prepared from ethyl nipecotate .Molecular Structure Analysis
The molecular structure of “3,5-Difluorophenylhydrazine hydrochloride” can be represented by the formula CHClFN .Physical And Chemical Properties Analysis
“3,5-Difluorophenylhydrazine hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 180.58 .Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis Techniques: The study by Hanamoto et al. (2003) details the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate, a compound used for Wittig olefination, indicating a method for producing fluorinated compounds with specific structural features similar to the compound of interest (Hanamoto, Morita, & Shindo, 2003).
- Reactivity with Amines: The research by Meyer and El Qacemi (2020) on 2-Chloro-3,3,3-trifluoroprop-1-ene demonstrates the base-promoted reactions of fluorinated olefins with nucleophiles, providing a pathway to synthesize β-substituted-trifluoromethyl-ethenes, a reaction relevant to the synthesis and functionalization of the compound (Meyer & El Qacemi, 2020).
Material Science and Polymer Chemistry
- Polymer Synthesis: Yin et al. (2005) discuss the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines, highlighting the application of fluorinated compounds in creating materials with enhanced properties, such as thermal stability and mechanical strength (Yin et al., 2005).
Bioisostere Applications
- Hydrogen Bond Donor Activity: Zafrani et al. (2017) examine the difluoromethyl group as a lipophilic hydrogen bond donor, which can act as a bioisostere for hydroxyl, thiol, or amine groups. This study provides insight into the drug design implications of fluorinated compounds, potentially including the chemical compound (Zafrani et al., 2017).
Fluorine Chemistry and Catalysis
- Catalysis and Fluorine Incorporation: Cho et al. (2010) present a method for the palladium-catalyzed trifluoromethylation of aryl chlorides, showcasing the strategic incorporation of fluorine into organic molecules to modify their chemical properties. This approach is relevant for compounds like 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride (Cho et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-difluorophenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-1-5(2-7(10)3-6)8(11,12)4-13;/h1-3H,4,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMTWPOVMFTGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

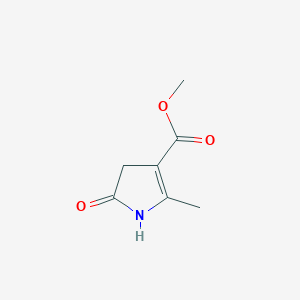
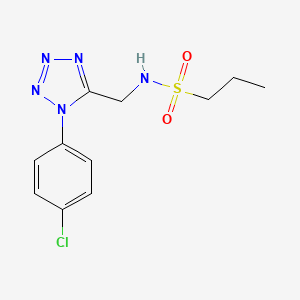

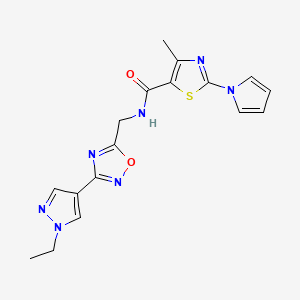
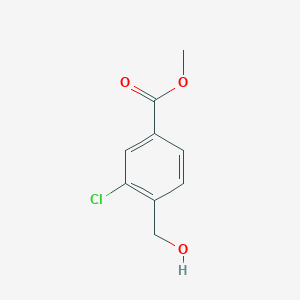
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2944604.png)
![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)
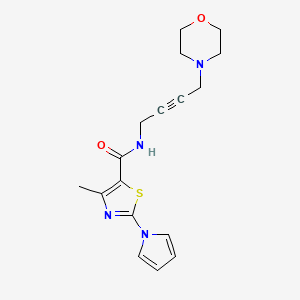
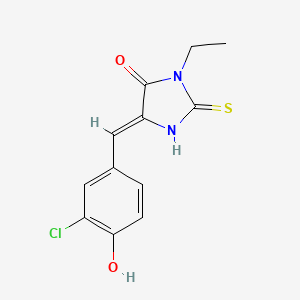
![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)
![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)

